molecular formula C21H16ClFN6O B2900257 2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide CAS No. 1206984-79-3

2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide

Cat. No.: B2900257
CAS No.: 1206984-79-3
M. Wt: 422.85
InChI Key: JXNMXMABSOFDNE-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide is a synthetic small molecule provided for research purposes. This compound belongs to a class of molecules that have garnered significant interest in medicinal chemistry and chemical biology for their potential as kinase inhibitors . Its molecular structure features a benzamide core linked to an aminopyrimidine moiety, a common pharmacophore in drugs targeting various disease pathways. The specific research applications and mechanism of action for this compound require further investigation and verification by qualified researchers. This product is intended for laboratory research and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the primary scientific literature for detailed information on this compound's biological activity and handling procedures.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN6O/c1-13-25-18(11-19(26-13)29-10-9-24-12-29)27-14-5-7-15(8-6-14)28-21(30)20-16(22)3-2-4-17(20)23/h2-12H,1H3,(H,28,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNMXMABSOFDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The imidazole and pyrimidine rings are then coupled through a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based EGFR Inhibitors

Compound 1 (): (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide

  • Key Features: A diaminopyrimidine core with a hydroxypropan-2-ylamino substituent and dichlorobenzamide.
  • Activity: EGFR inhibition with IC₅₀ values in the nanomolar range.

Compound 2 (): 2,6-dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide

  • Key Features : A 4-hydroxypiperidine-substituted pyrimidine.
  • Activity : Improved selectivity for mutant EGFR (T790M) due to the piperidine group.
  • Comparison : The target’s imidazole may reduce metabolic instability compared to the piperidine’s hydroxyl group, which could be prone to oxidation .
Table 1: Pyrimidine-Based Analogs
Compound Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound ~470 (estimated) 2-MePyrimidine, 1H-imidazol-1-yl Kinase inhibition (hypothesized)
Compound 1 () 447.1 Hydroxypropan-2-ylamino, dichloro EGFR IC₅₀ = 12 nM
Compound 2 () 498.3 4-Hydroxypiperidine, dichloro EGFR T790M IC₅₀ = 8 nM

Triazole and Triazine Derivatives

Compounds 7–9 ():
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones

  • Key Features : Triazole-thione tautomers with sulfonyl and difluorophenyl groups.
  • IR spectra (1247–1255 cm⁻¹ for C=S in triazoles vs. ~1663 cm⁻¹ for benzamide C=O in the target) highlight electronic differences .

Compounds 158–162 (): 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-{1-[4-(trifluoromethyl)benzyl]tetrahydropyrimidin-2(1H)-ylidene}-4-chloro-5-methylbenzenesulfonamides

  • Key Features : Triazine cores with sulfonamide linkages.
  • Comparison : The target’s benzamide-pyrimidine scaffold may exhibit better solubility than sulfonamide-triazine derivatives due to reduced hydrophobicity .

Fluorinated and Chlorinated Aromatic Systems

Compound 4 (): 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one

  • Key Features: Chromeno-pyrimidinone with dual chloro substituents.
  • Activity : Anticancer activity via tubulin inhibition.
  • Contrast : The target’s fluorine atom may enhance metabolic stability compared to chlorine, as seen in fluorinated kinase inhibitors .

2-Chloro-4-(4-fluoro-phenyl)-pyrimidine ():

  • Key Features : Simpler pyrimidine with chloro and fluoro substituents.
  • Structural Similarity : 63% similarity to the target compound.
  • Comparison : The absence of the benzamide-imidazole motif in this analog limits its capacity for multi-target interactions .

Research Findings and Implications

  • Electronic Effects: The fluorine in the target compound likely reduces metabolic oxidation compared to non-fluorinated analogs, as observed in EGFR inhibitors .
  • Binding Interactions : The imidazole group may facilitate hydrogen bonding with kinase ATP pockets, similar to the role of triazole-thiones in compounds but with greater stability .
  • Pharmacokinetics : The benzamide linkage balances hydrophobicity and solubility, contrasting with sulfonamide-based derivatives in , which may exhibit higher plasma protein binding .

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity?

Methodological Answer:
The synthesis involves multi-step organic reactions, including:

  • Acylation : Reacting a pyrimidinyl-amine intermediate with a benzoyl chloride derivative (e.g., 2-chloro-6-fluorobenzoyl chloride) under inert conditions to form the amide bond .
  • Amination : Introducing the imidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions to ensure regioselectivity .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (solvent: ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and HPLC .

Basic: Which spectroscopic techniques are essential for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR validate aromatic proton environments (e.g., imidazole protons at δ 7.8–8.2 ppm, pyrimidine carbons at ~160 ppm) and confirm substitution patterns .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 468.0925) and detects impurities .
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, imidazole C-N stretch at ~1500 cm⁻¹) .

Basic: How to design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or receptors (e.g., EGFR, VEGFR) based on structural analogs (e.g., imidazo[1,2-a]pyridines with known kinase inhibition ).
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence polarization assays (IC₅₀ determination) with ATP-binding pocket proteins .
    • Cytotoxicity : Screen against cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays at 1–100 μM concentrations .

Advanced: How to optimize substituents for improved target selectivity?

Methodological Answer:

  • SAR Studies :
    • Imidazole Modifications : Replace 1H-imidazole with 1,2,4-triazole to reduce off-target binding (e.g., lower hERG inhibition ).
    • Fluorine/Chloro Positioning : Adjust halogen positions on the benzamide ring to enhance hydrophobic interactions with kinase pockets (e.g., 2-chloro-6-fluoro vs. 4-chloro analogs ).
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins like EGFR (PDB ID: 1M17) .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Validation : Replicate studies under standardized conditions (e.g., fixed ATP concentration in kinase assays ).
  • Cellular Context : Account for cell-line-specific expression of efflux pumps (e.g., P-gp) using inhibitors like verapamil .
  • Meta-Analysis : Compare data from structurally similar compounds (e.g., trifluoromethyl-substituted benzamides ) to identify trends in potency vs. lipophilicity.

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

  • Metabolite Identification : Use liver microsomes (human/rat) with LC-MS/MS to detect oxidation (e.g., imidazole ring hydroxylation) .
  • Structural Tweaks : Introduce electron-withdrawing groups (e.g., CF₃ at para-position) to slow CYP450-mediated degradation .
  • Prodrug Design : Mask polar groups (e.g., amide) as esters to enhance oral bioavailability .

Advanced: How to design a robust pharmacological testing protocol?

Methodological Answer:

  • Dose Escalation : Use a modified Fibonacci sequence (e.g., 10, 20, 40, 80 mg/kg) in murine xenograft models .
  • Control Groups : Include vehicle (DMSO/saline) and positive controls (e.g., imatinib for kinase inhibition ).
  • Endpoint Analysis : Measure tumor volume (caliper) and serum biomarkers (ELISA) at 7-day intervals .

Advanced: How to assess environmental impact during disposal?

Methodological Answer:

  • Fate Studies : Analyze hydrolysis (pH 4–9 buffers) and photodegradation (UV-Vis irradiation) to identify persistent metabolites .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algae (growth inhibition) per OECD guidelines .

Advanced: What computational approaches predict off-target effects?

Methodological Answer:

  • Phosphoproteomics : Use SILAC-based mass spectrometry to map kinase inhibition profiles in cell lysates .
  • Machine Learning : Train models on ChEMBL data to predict CYP450 interactions (e.g., Random Forest classifiers) .

Advanced: How to develop a validated bioanalytical assay for pharmacokinetics?

Methodological Answer:

  • LC-MS/MS Method :
    • Column : C18 (2.1 × 50 mm, 1.7 μm).
    • Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient elution).
    • Calibration : Linear range 1–1000 ng/mL (R² > 0.99) in plasma .
  • Stability Testing : Evaluate freeze-thaw cycles (-80°C to 25°C) and hemolysis effects .

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